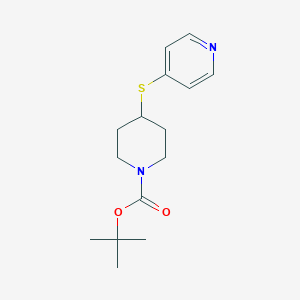

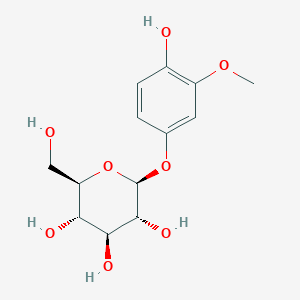

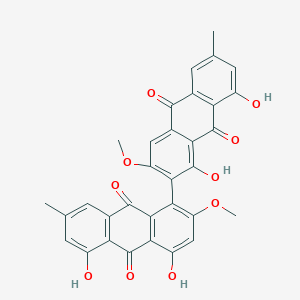

![molecular formula C6H4N4O2S B172366 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine CAS No. 1915-85-1](/img/structure/B172366.png)

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine is a chemical compound with the molecular formula C6H4N4O2S . It is used in various scientific research .

Synthesis Analysis

The synthesis of compounds similar to 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine has been reported. For instance, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis

A new polymorph of 5-nitrobenzo[c][1,2,5]thiadiazole, polymorph II, has been discovered. This polymorph is obtained by crystallization from solutions containing Cu(II) ions, which inhibit the formation of the already known polymorph I .Scientific Research Applications

Anticancer Research

This compound has been linked with promising therapeutic potential in anticancer activity. Researchers have been exploring boron-based benzoxadiazoles/benzothiadiazoles compounds, which include an ether and amine functionality, for their potential in cancer treatment .

Photovoltaics and Fluorescent Sensors

The benzo[c][1,2,5]thiadiazole motif, which includes this compound, has been extensively researched for use in photovoltaics or as fluorescent sensors. These studies focus on electron donor–acceptor systems and their potential applications in energy conversion and sensing technologies .

Crystallography

A new polymorph of 5-nitrobenzo[c][1,2,5]thiadiazole has been discovered, which is obtained by crystallization from solutions containing Cu(II) ions. This research could have implications for material science and engineering .

Organophotocatalysis

There is ongoing research into the use of benzo[c][1,2,5]thiadiazole derivatives as potential visible-light organophotocatalysts. This application could be significant for chemical synthesis and environmental remediation .

Mechanism of Action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which includes 5-nitrobenzo[c][1,2,5]thiadiazol-4-amine, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

Btz-based compounds are known to exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the btz group .

Biochemical Pathways

Btz-based compounds have been researched for photocatalytic applications, suggesting they may interact with light-dependent biochemical pathways .

Result of Action

Btz-based compounds have been used as potential visible-light organophotocatalysts , suggesting they may have effects at the molecular and cellular level related to light absorption and energy transfer.

Action Environment

The action of 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine can be influenced by environmental factors. For instance, a new polymorph of 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine, polymorph II, has been discovered, which is obtained by crystallization from solutions containing Cu(II) ions . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain ions in its environment.

Future Directions

properties

IUPAC Name |

5-nitro-2,1,3-benzothiadiazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2S/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOFIKFTNZRPGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378270 |

Source

|

| Record name | 5-Nitro-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine | |

CAS RN |

1915-85-1 |

Source

|

| Record name | 5-Nitro-2,1,3-benzothiadiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)

![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)